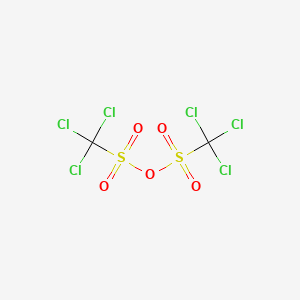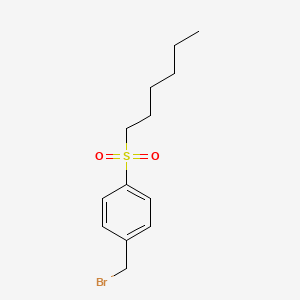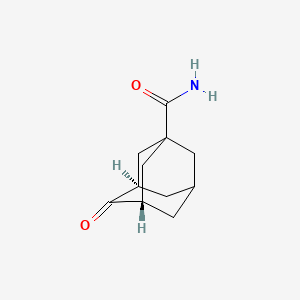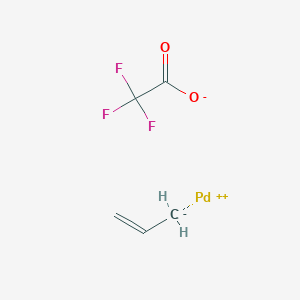
Allylpalladium(II) trifluoroacetate dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allylpalladium(II) trifluoroacetate dimer: is an organometallic compound with the empirical formula C10H10F6O4Pd2 and a molecular weight of 521.01 g/mol . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions . The compound is known for its high reactivity and stability, making it a valuable tool in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allylpalladium(II) trifluoroacetate dimer can be synthesized through the reaction of propene with palladium(II) trifluoroacetate, followed by ion exchange with chloride . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Allylpalladium(II) trifluoroacetate dimer is involved in various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Common Reagents and Conditions: The compound is often used with reagents such as aryl halides, alkyl halides, and various ligands under conditions that include inert atmospheres, controlled temperatures, and specific solvents .
Major Products: The major products formed from these reactions include various substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Chemistry: Allylpalladium(II) trifluoroacetate dimer is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . It is a key component in the development of new synthetic methodologies and the optimization of existing ones .
Biology and Medicine: In biological and medicinal research, the compound is used to synthesize complex molecules that can serve as potential drug candidates . Its ability to facilitate the formation of intricate molecular structures makes it a valuable tool in drug discovery and development .
Industry: The compound is also used in industrial applications, including the production of fine chemicals, agrochemicals, and materials science . Its role as a catalyst in various reactions makes it an essential component in the manufacturing processes of these industries .
Mécanisme D'action
The mechanism of action of allylpalladium(II) trifluoroacetate dimer involves the formation of a π-allyl palladium complex . This complex undergoes various transformations, including oxidative addition, reductive elimination, and transmetalation, to facilitate the desired chemical reactions . The molecular targets and pathways involved in these processes are primarily related to the activation and functionalization of carbon-hydrogen and carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
- Allylpalladium(II) chloride dimer
- Dichlorobis(1,5-cyclooctadiene)palladium(II)
- Palladium(π-cinnamyl) chloride dimer
- Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0)
- Dichlorobis(pyridine)palladium(II)
Uniqueness: Allylpalladium(II) trifluoroacetate dimer is unique due to its high reactivity and stability, which make it an effective catalyst in a wide range of reactions . Its ability to facilitate various cross-coupling reactions with high efficiency sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C5H5F3O2Pd |
|---|---|
Poids moléculaire |
260.51 g/mol |
Nom IUPAC |
palladium(2+);prop-1-ene;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C3H5.C2HF3O2.Pd/c1-3-2;3-2(4,5)1(6)7;/h3H,1-2H2;(H,6,7);/q-1;;+2/p-1 |
Clé InChI |
AKVDCOCVENUIBY-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C=C.C(=O)(C(F)(F)F)[O-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


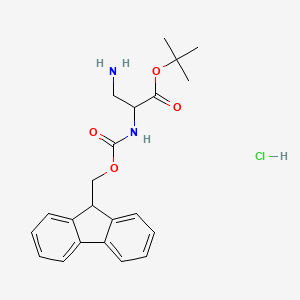

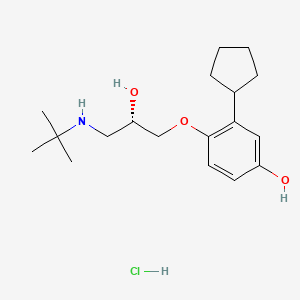
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)



![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)
